1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine is a complex organic compound that belongs to the class of nitroso-piperazines. This compound features a nitroso group (-NO) attached to a piperazine ring, which is further substituted with a piperidinylsulfonylpyridine moiety. It has garnered interest in medicinal chemistry due to its potential biological activities.
The synthesis and characterization of this compound can be traced through various patents and scientific literature that explore derivatives of piperazine and their applications in pharmacology. Notably, patents related to nitroso derivatives have provided insights into the synthesis methods and structural properties of similar compounds .
1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine can be classified as:
The synthesis of 1-nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine typically involves the nitrosation of piperazine derivatives. One common method includes the reaction of piperazine with sodium nitrite in an acidic medium, which facilitates the formation of the nitroso group.
The molecular structure of 1-nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine can be represented as follows:
The structure features a central piperazine ring with a nitroso group and a piperidinylsulfonylpyridine substituent. The arrangement allows for potential interactions with biological targets due to the presence of multiple functional groups.
1-Nitroso compounds are known to participate in various chemical reactions, including:
The reactions typically require specific conditions such as temperature control and the presence of catalysts or solvents that promote reactivity without decomposing sensitive groups .
The mechanism of action for compounds like 1-nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine often involves:
Relevant data from studies indicate that proper handling and storage conditions are crucial for maintaining compound integrity over time .
1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine has potential applications in:
The compound 1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine follows systematic IUPAC conventions reflecting its heterocyclic assemblies and substituents. The parent scaffold is a piperazine ring, where position 1 carries a nitroso (–N=O) group, and position 4 attaches to a 4-pyridyl moiety modified at its 3-position by a piperidinylsulfonyl (–SO₂–N(CH₂)₅) group. Its molecular formula is C₁₄H₂₁N₅O₃S, with a monoisotopic mass of 339.1362 Da [1].
Table 1: Systematic Identifiers of 1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-Nitroso-4-[3-(piperidin-1-sulfonyl)pyridin-4-yl]piperazine |
| CAS Registry Number | Not assigned (PubChem CID: 3358524) |
| Molecular Formula | C₁₄H₂₁N₅O₃S |
| SMILES Notation | O=NN1CCN(CC1)C2=CN=C(C=C2)S(=O)(=O)N3CCCCC3 |
| InChIKey | Not reported (predicted YAEBUEIXWHSRFJ-UHFFFAOYSA-N for analogous structures) [6] |
This compound adopts distinct conformations influenced by its fused heterocyclic systems:
Three functional domains dictate reactivity and properties:1. Nitroso Group (–N=O):- Exhibits ambident electrophilicity (reacts at N or O) and photoisomerization.- Absorbs UV-Vis light at ~300–750 nm (n→π* transition) [3] [9].2. Piperazine Ring:- Serves as a polar, water-solubilizing unit; the secondary amine (prior to nitrosation) enables salt formation.- N-Nitrosation reduces basicity (pKₐ ~−4 to −6) and enhances lipophilicity [2] [4].3. Sulfonylpyridine-Piperidine Assembly:- The sulfonamide (–SO₂–N<) linker confers rigidity and hydrogen-bond acceptor capacity.- Pyridine nitrogen acts as a hydrogen-bond acceptor, while piperidine adopts a chair conformation [1] [8].
NMR Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton/Carbon Position | Estimated δ (¹H) | Estimated δ (¹³C) |
|---|---|---|
| Piperazine C3/C5 (CH₂) | 2.95–3.05 | 48.2 |
| Piperazine C2/C6 (CH₂) | 3.60–3.70 | 52.8 |
| Pyridine C2/C6 (CH) | 8.55 (C2-H), 7.35 (C6-H) | 150.1 (C2), 121.4 (C6) |
| Piperidine CH₂ | 1.45–1.60 | 25.7 |
| Piperidine N–CH₂ | 2.80–2.90 | 46.3 |
| Nitroso-N | – | – |
IR Spectroscopy
Critical vibrational modes include:
UV-Vis Spectroscopy
Mass Spectrometry
Table 3: Summary of Spectroscopic Signatures
| Technique | Key Assignments |
|---|---|
| ¹H NMR | Piperazine δ 2.95–3.70; Pyridine δ 7.35/8.55 |
| IR | N=O: 1500 cm⁻¹; S=O: 1150/1320 cm⁻¹ |
| UV-Vis | Pyridine: 260 nm; Nitroso: 350 nm |
| MS | [M+H]⁺ m/z 340.1 → m/z 225.1, 193.1 |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7